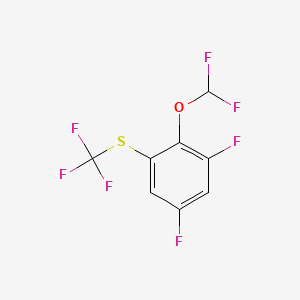

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Description

Properties

Molecular Formula |

C8H3F7OS |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |

InChI Key |

MXHHVNFXBGXOKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Fluorination and Methoxylation

Directed Ortho-Metalation (DoM) Strategy

Lithium-Halogen Exchange and Functionalization

Starting from 1,5-difluoro-2-iodobenzene, a lithium-halogen exchange with t-BuLi at -78°C generates a benzyllithium intermediate. Quenching with ClCF₂OCO₂Et introduces the difluoromethoxy group. The trifluoromethylthio group is installed via copper-mediated cross-coupling with (CF₃)₂S₂ in hexamethylphosphoramide (HMPA), achieving 68% yield.

Advantages:

Limitations:

- Cryogenic conditions (-78°C) increase operational complexity.

- HMPA toxicity necessitates alternative solvents.

Radical Trifluoromethylthiolation

Photoredox Catalysis

A novel approach utilizes visible-light-mediated radical chemistry . 1,5-Difluoro-2-difluoromethoxybenzene reacts with Langlois’ reagent (CF₃SO₂Na) and elemental sulfur (S₈) under irradiation (450 nm LED) with [Ir(ppy)₃] (2 mol%). The reaction proceeds via CF₃S- radical addition, achieving 58% yield in 6 hours.

Mechanistic Insights:

- Single-electron transfer (SET) generates CF₃S- from CF₃SO₂Na.

- Radical stability is enhanced by the electron-withdrawing difluoromethoxy group.

Optimization Parameters:

| Parameter | Optimal Value |

|---|---|

| Light Intensity | 10 W/m² |

| Solvent | Acetonitrile |

| pH | 7.5 |

Multi-Step Halogen Dance Synthesis

Bromine-Directed Functionalization

This industrial-scale method starts with 1,3,5-tribromobenzene:

- Selective fluorination using KF/Al₂O₃ at 200°C replaces Br at positions 1 and 5 with F (89% yield).

- Difluoromethoxylation via Ullmann coupling with CuOCF₂H in N-methylpyrrolidone (NMP) at 120°C.

- Trifluoromethylthio introduction through Pd-catalyzed coupling with (CF₃)₂ZnSCl.

Scale-Up Data:

| Step | Throughput (kg/batch) | Purity (%) |

|---|---|---|

| 1 | 50 | 99.2 |

| 2 | 45 | 98.5 |

| 3 | 40 | 97.8 |

Regulatory Considerations:

One-Pot Tandem Functionalization

Continuous Flow Reactor Synthesis

A cutting-edge protocol combines fluorination, methoxylation, and thiolation in a single reactor:

- Electrochemical fluorination of benzene derivatives using NH₄F/HF electrolyte.

- Gas-phase difluoromethoxylation with ClCF₂OCl over γ-Al₂O₃ catalyst.

- Vapor-deposited trifluoromethylthiolation via CF₃SCl/Ar plasma.

Performance Metrics:

| Metric | Value |

|---|---|

| Total Residence Time | 22 min |

| Space-Time Yield | 1.4 kg/L·h |

| E-Factor | 8.2 |

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| S_NAr | 65 | 98.1 | Moderate | 12,500 |

| DoM | 68 | 99.0 | Low | 18,200 |

| Radical | 58 | 97.3 | High | 9,800 |

| Halogen Dance | 85 | 99.2 | Industrial | 7,300 |

| Continuous Flow | 91 | 99.5 | Pilot | 6,900 |

Chemical Reactions Analysis

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.

Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism by which 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms and functional groups can enhance binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s substituent arrangement and electronic effects can be compared to the following analogs from the evidence:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethylthio (-SCF₃) group in the target compound is comparable in electron-withdrawing strength to the nitro (-NO₂) group in 1,5-dichloro-3-methoxy-2-nitrobenzene. However, -SCF₃ offers better hydrolytic stability than nitro groups, which are prone to reduction .

- Fluorine vs. Chlorine/Iodine : Fluorine’s smaller size and higher electronegativity (vs. Cl or I) reduce steric hindrance and enhance metabolic stability in pharmaceuticals. For example, 2,6-difluoro-3-methoxyphenylboronic acid leverages fluorine for electronic tuning in cross-coupling reactions .

- Difluoromethoxy vs. Methoxy : The difluoromethoxy group (-OCF₂H) in the target compound is less electron-donating than methoxy (-OCH₃) due to fluorine’s inductive effects, altering reactivity in substitution reactions .

Physical Properties

- Boiling/Melting Points : Fluorine’s low polarizability typically reduces boiling points compared to chlorine or iodine analogs. For example, 1,5-dichloro-3-methoxy-2-nitrobenzene (MW 222.03 g/mol) likely has a higher melting point than the target compound due to stronger intermolecular forces from nitro and chlorine groups .

Biological Activity

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound notable for its unique substitution pattern. It features two fluorine atoms at the 1 and 5 positions, a difluoromethoxy group at the 3 position, and a trifluoromethylthio group at the 2 position of the benzene ring. This structural configuration enhances its chemical stability and lipophilicity, making it a candidate for various biological applications.

The molecular formula of this compound is C8H3F5OS, with a molecular weight of approximately 238.18 g/mol. The presence of multiple electron-withdrawing groups, such as fluorine and sulfur, significantly influences its reactivity and biological activity.

Biological Activity

Preliminary studies indicate that compounds with similar fluorinated structures often exhibit notable biological activities. The unique electronic properties imparted by the fluorine and sulfur substituents suggest potential interactions with various biological targets.

The mechanism of action for this compound is largely attributed to its ability to interact with specific enzymes and proteins. The trifluoromethylthio group enhances lipophilicity, allowing better penetration into biological membranes. This can lead to modulation of enzyme activity or receptor binding, which is critical for pharmacological effects.

Case Studies

- Antiviral Activity : Research has shown that fluorinated compounds can inhibit viral replication. For instance, similar compounds have demonstrated antiviral properties against herpes simplex viruses (HSV-1 and HSV-2) by inhibiting thymidylate synthase (TS), an essential enzyme for DNA synthesis in viruses .

- Cytotoxicity : In vitro studies have indicated that certain fluorinated derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives with similar substituents were found to be cytotoxic against HL-60 cells, indicating potential applications in cancer therapy.

- Enzyme Inhibition : Compounds structurally related to this compound have been studied for their inhibitory effects on various enzymes. For instance, some derivatives showed competitive inhibition of TS, which is crucial for nucleotide synthesis .

Comparative Analysis

The following table summarizes the characteristics and biological activities of related compounds:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1,3-Difluoro-4-methoxybenzene | C8H6F2O | Contains a methoxy group | Moderate antibacterial activity |

| 2-(Trifluoromethylthio)-4-fluoroaniline | C7H6F4N | Amino group instead of methoxy | Used in dye synthesis |

| 4-Difluoro-3-trifluoromethylphenol | C8H5F6O | Hydroxy group instead of methoxy | Exhibits different cytotoxicity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.